Bilharcid

Description

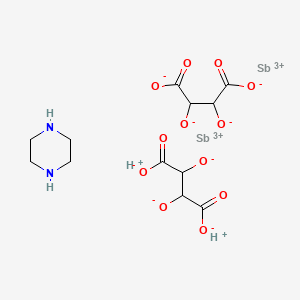

Bilharcid (Piperazine diantimonyl tartrate) is an antischistosomal drug primarily used to treat infections caused by Schistosoma mansoni, a parasitic worm responsible for the tropical disease schistosomiasis. Developed as a less toxic alternative to earlier antimonials, this compound contains antimony (Sb) complexed with piperazine and tartrate moieties. Its mechanism of action involves disrupting metabolic pathways critical to the parasite’s survival. For instance, studies demonstrate that this compound inhibits citrate oxidation in S. mansoni, a key energy-generating process in the parasite’s mitochondria . In vitro and in vivo experiments confirm its efficacy, with 5–10 µg/mL concentrations inducing paralysis and death in adult worms .

Properties

CAS No. |

52195-07-0 |

|---|---|

Molecular Formula |

C12H16N2O12Sb2 |

Molecular Weight |

623.78 g/mol |

IUPAC Name |

antimony(3+);2,3-dioxidobutanedioate;hydron;piperazine |

InChI |

InChI=1S/C4H10N2.2C4H4O6.2Sb/c1-2-6-4-3-5-1;2*5-1(3(7)8)2(6)4(9)10;;/h5-6H,1-4H2;2*1-2H,(H,7,8)(H,9,10);;/q;2*-2;2*+3/p-2 |

InChI Key |

IDWXQKVWPQEMGJ-UHFFFAOYSA-L |

SMILES |

[H+].[H+].C1CNCCN1.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |

Canonical SMILES |

[H+].[H+].C1CNCCN1.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |

Related CAS |

52554-24-2 (dihydrate) |

Synonyms |

(2,3,-dihydroxybutanedioate(1-))oxo-antimony compound with piperazine bilharcid bilharcid dihydrate piperazine diantimony tartrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bilharcid belongs to the broader class of antimonial drugs, which have historically been central to schistosomiasis treatment. Below, this compound is compared with tartar emetic (antimony potassium tartrate), a structurally and functionally related compound, based on efficacy, mechanism, and pharmacokinetics.

Structural and Functional Similarities

- Chemical Composition :

- This compound : Piperazine diantimonyl tartrate (C₈H₁₀N₂O₁₂Sb₂).

- Tartar Emetic : Antimony potassium tartrate (K₂Sb₂(C₄H₂O₆)₂).

Both compounds feature antimony-tartrate complexes but differ in their organic ligands (piperazine vs. potassium).

Efficacy in Schistosomiasis Treatment

Both compounds exhibit equivalent potency in vitro and in vivo against S. mansoni. However, this compound’s piperazine component may enhance solubility and tolerability compared to tartar emetic’s potassium-based structure.

Mechanism of Action

- This compound : Inhibits mitochondrial citrate oxidation, disrupting ATP production. This effect is partially reversed by NAD supplementation, suggesting interference with dehydrogenase enzymes .

- Tartar Emetic : Primarily disrupts glycolysis and protein synthesis in parasites, though its exact molecular targets remain less defined.

Pharmacokinetics and Toxicity

- Excretion : this compound is excreted in urine at concentrations below the minimum inhibitory concentration (MIC) for common bacteria (e.g., E. coli, S. aureus), minimizing off-target antimicrobial effects .

- Toxicity : Tartar emetic is associated with higher rates of cardiotoxicity and nephrotoxicity, whereas this compound’s piperazine moiety may reduce metal accumulation in tissues.

Research Findings and Limitations

- Unique mechanism targeting citrate metabolism, offering a pathway for combination therapies.

- Limitations: Suboptimal urinary excretion limits secondary applications . No long-term studies on resistance development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.